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molecular formula C11H8ClFN2OS B8355323 1-(4-Fluorophenylsulfenyl)methyl-5-chloropyrimidin-2-one

1-(4-Fluorophenylsulfenyl)methyl-5-chloropyrimidin-2-one

Cat. No. B8355323
M. Wt: 270.71 g/mol
InChI Key: DYIUWTCCZWDWJC-UHFFFAOYSA-N
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Patent
US04705791

Procedure details

The title compound was prepared from 5-chloropyrimidin-2-one hydrochloride (10 mmol) and 4-fluoro-1(chloromethylthio)benzene (10 mmol) in a manner similar to that described in Example 2. The reaction time was 21/2h. Yield: 1.60 g (59%) of the N- and O-isomers in the ratio 2:1. The N-isomer was isolated by its lower solubility in methanol; m.p. 179° C. (MeOH/H2O/isoPrOH). 1H NMR (DMSO/d6): δ 5.25 (CH2), 6.9-7.7 (Ph), 8.07 and 8.53 (H-4 and H-6, J 4 Hz). IR (KBr): 1660 cm-1 (CO). (Found: C49.80; H2.54. Calc. for C11H8ClFN2OS: C48.81; H2.98). MS [70 eV, m/z (% rel. int.]): 270/272 (4/2,M), 143/145 (100/32).
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
MeOH H2O isoPrOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 100/32 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:4]=[N:5][C:6](=[O:9])[NH:7][CH:8]=1.[F:10][C:11]1[CH:16]=[CH:15][C:14]([S:17][CH2:18]Cl)=[CH:13][CH:12]=1.CO.O.C(O)(C)C.[K+].[Br-]>CO>[F:10][C:11]1[CH:16]=[CH:15][C:14]([S:17][CH2:18][N:5]2[CH:4]=[C:3]([Cl:2])[CH:8]=[N:7][C:6]2=[O:9])=[CH:13][CH:12]=1 |f:0.1,3.4.5,6.7|

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
Cl.ClC=1C=NC(NC1)=O
Name
Quantity
10 mmol
Type
reactant
Smiles
FC1=CC=C(C=C1)SCCl
Step Two
Name
MeOH H2O isoPrOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.O.C(C)(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Four
Name
( 100/32 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2h
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)SCN1C(N=CC(=C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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